N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a benzodioxole core, a 1,2,4-triazole ring substituted with ethyl and imidazothiazole groups, and a sulfanyl-linked acetamide moiety. The imidazothiazole and triazole moieties are known pharmacophores in medicinal chemistry, contributing to binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S2/c1-3-24-17(16-11(2)20-18-25(16)6-7-29-18)22-23-19(24)30-9-15(26)21-12-4-5-13-14(8-12)28-10-27-13/h4-8H,3,9-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNBWXSLZSEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(N=C5N4C=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzodioxole moiety with a thiazole and triazole scaffold. Its chemical formula is and it has a molecular weight of approximately 404.49 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . Although specific data on the compound is limited, it is reasonable to hypothesize similar efficacy based on structural analogies.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research involving related compounds has demonstrated that modifications to the benzodioxole and thiazole frameworks can enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring benzodioxole rings have been linked to apoptosis induction in cancer cells.
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The thiazole and triazole components may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Triazole-Thiol Linkages
Several compounds share the triazole-thiol-acetamide scaffold:
- Compound 9c (): Contains a bromophenyl-substituted thiazole and benzodiazole. Compared to the target compound, the absence of an imidazothiazole and the presence of bromine may enhance halogen bonding but reduce lipophilicity.
Table 1: Structural Comparison
Bioactivity Comparison
- Antiproliferative Activity : The benzothiazole-triazole derivative in demonstrated moderate antiproliferative activity against cancer cell lines (IC~50~ = 8–12 µM), attributed to intercalation with DNA or kinase inhibition. The target compound’s imidazothiazole may enhance kinase selectivity due to its planar structure .
- Antimicrobial Potential: Triazole-thiol derivatives () showed MIC values of 2–8 µg/mL against Staphylococcus aureus. The ethyl and methyl groups in the target compound could improve membrane permeability, though empirical data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
